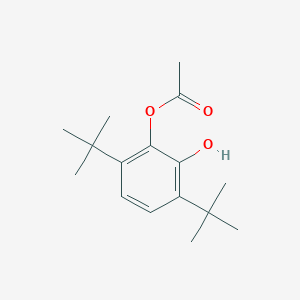
N-(3,5-dimethoxybenzyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxybenzyl)cycloheptanamine, also known as benzocycline, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been used as a research chemical in various scientific studies.
Wirkmechanismus
N-(3,5-dimethoxybenzyl)cycloheptanamine acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation of the 5-HT2A receptor is believed to underlie the psychoactive effects of the compound.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cycloheptanamine has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, leading to alterations in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure and cause changes in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxybenzyl)cycloheptanamine has several advantages as a research chemical. It is highly potent and selective for the 5-HT2A receptor, making it an ideal tool for studying the receptor's function. It has also been shown to produce robust and reproducible effects in preclinical studies. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethoxybenzyl)cycloheptanamine. One area of interest is the development of novel therapeutics based on the compound's mechanism of action. Another potential direction is the investigation of the compound's effects on brain plasticity and neurogenesis. Additionally, further studies are needed to fully understand the compound's safety and potential toxicity in humans.
Conclusion
N-(3,5-dimethoxybenzyl)cycloheptanamine is a potent and selective agonist of the serotonin 5-HT2A receptor that has been extensively used in scientific research. It has been shown to produce a range of biochemical and physiological effects and has potential as a treatment for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3,5-dimethoxybenzyl)cycloheptanamine involves the reaction of cycloheptanone with 3,5-dimethoxybenzylamine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxybenzyl)cycloheptanamine has been extensively used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been used in preclinical studies to investigate its potential as a treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-13(10-16(11-15)19-2)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNPHYWUOYSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)cycloheptanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)





![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)


![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)